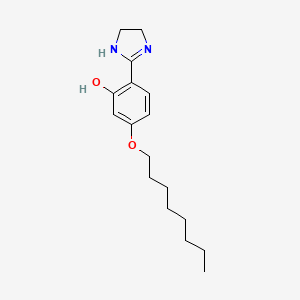
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The phenol group is introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.
Alkylation: The octyloxy group is introduced via alkylation reactions using octyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dihydro-1h-imidazol-2-yl)phenol: Lacks the octyloxy group, which may affect its solubility and biological activity.
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-methoxyphenol: Contains a methoxy group instead of an octyloxy group, which may result in different chemical and biological properties.
Uniqueness
2-(4,5-Dihydro-1h-imidazol-2-yl)-5-(octyloxy)phenol is unique due to the presence of the octyloxy group, which enhances its lipophilicity and may improve its interaction with lipid membranes and hydrophobic targets. This structural feature can lead to distinct biological activities and applications compared to similar compounds.
Propriétés
Numéro CAS |
86840-88-2 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-octoxyphenol |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-4-5-6-7-12-21-14-8-9-15(16(20)13-14)17-18-10-11-19-17/h8-9,13,20H,2-7,10-12H2,1H3,(H,18,19) |
Clé InChI |
PYEQZBAPTIFGPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1)C2=NCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
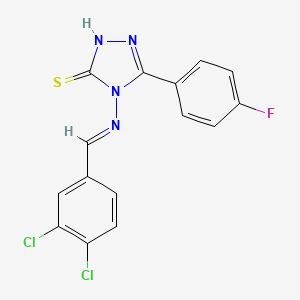
![N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083425.png)
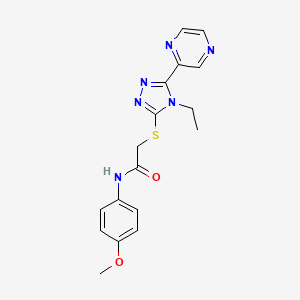
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)
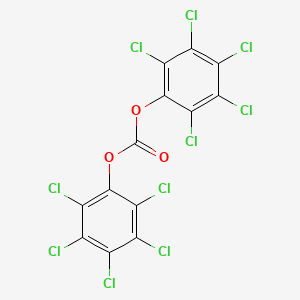
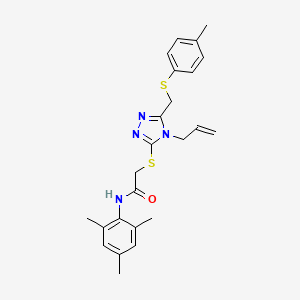
![2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15083503.png)
